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Compound of Interest

Compound Name: c-Myc inhibitor 14

Cat. No.: B12375183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the c-Myc inhibitor 10058-F4, a

small molecule compound that has been instrumental in studying the function of the c-Myc

oncoprotein and evaluating its potential as a therapeutic target. This guide details the inhibitor's

properties, mechanism of action, and includes detailed protocols for key experimental

procedures.

Introduction to c-Myc and its Inhibition
The c-Myc proto-oncogene is a critical transcription factor that regulates a vast array of cellular

processes, including proliferation, growth, metabolism, and apoptosis.[1][2] Its aberrant

expression is a hallmark of a majority of human cancers, making it a highly attractive, albeit

challenging, therapeutic target. The c-Myc protein functions by forming a heterodimer with its

partner, Max, which then binds to E-box sequences in the promoter regions of target genes to

activate their transcription.

Small molecule inhibitors that disrupt the c-Myc-Max interaction have emerged as valuable

research tools and potential therapeutic agents. Among these, 10058-F4 is a well-

characterized compound that specifically inhibits this protein-protein interaction.[3][4]
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The key physicochemical and biological properties of 10058-F4 are summarized in the table

below.

Property Value Reference(s)

CAS Number 403811-55-2 [4][5]

Molecular Formula C₁₂H₁₁NOS₂ [4][5]

Molecular Weight 249.35 g/mol [4]

Chemical Name

(5Z)-5-[(4-

ethylphenyl)methylidene]-2-

sulfanylidene-1,3-thiazolidin-4-

one

[5]

Appearance Solid

Purity >99%

Solubility

Soluble in DMSO (up to 100

mM) and ethanol (up to 20

mM).

Storage

Store as a solid at +4°C. In

solvent, store at -20°C for up

to 1 year or -80°C for up to 2

years.

[4][6]

Mechanism of Action

A cell-permeable

thiazolidinone that specifically

inhibits the c-Myc-Max

heterodimerization, preventing

transactivation of c-Myc target

genes.

[3][4][6]

Biological Activity and Effects
10058-F4 has been demonstrated to exert a range of biological effects in various cancer cell

lines, primarily through the inhibition of c-Myc's transcriptional activity.
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Effect Cell Line(s)
IC₅₀ / Effective
Concentration

Reference(s)

Inhibition of c-Myc-

Max Dimerization
Cell-free assay 64 µM [5]

Inhibition of Cell

Proliferation

Ovarian Cancer

(SKOV3, Hey)
16-100 µM [7]

Induction of Apoptosis

Acute Myeloid

Leukemia (HL-60,

U937, NB4)

~100 µM [1][5]

Cell Cycle Arrest

Acute Myeloid

Leukemia (AML) cells,

rat1a-c-Myc cells

Effective at various

concentrations
[1][3]

Myeloid Differentiation
Human Acute Myeloid

Leukemia cells
Not specified [1]

Signaling Pathway Inhibition
The primary mechanism of action of 10058-F4 is the disruption of the c-Myc-Max heterodimer.

This prevents the complex from binding to the E-box sequences of its target genes, thereby

inhibiting their transcription. The downstream consequences of this inhibition are manifold and

include cell cycle arrest and the induction of apoptosis.
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Caption: c-Myc Signaling Pathway and Point of Inhibition by 10058-F4.

Experimental Protocols
The following are detailed methodologies for key experiments frequently performed to

characterize the effects of c-Myc inhibitors like 10058-F4.

Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of 10058-F4 on the metabolic activity of cells, which is

an indicator of cell viability.
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Start

Seed cells in a 96-well plate

Incubate for 24 hours

Treat with varying concentrations of 10058-F4

Incubate for 72 hours

Add MTT solution to each well

Incubate for 4 hours at 37°C

Add solubilizing agent (e.g., DMSO)

Read absorbance at 570 nm

Analyze data and calculate IC₅₀

End
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Caption: Workflow for a Cell Viability (MTT) Assay.
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Methodology:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for

24 hours.[3]

Treatment: Treat the cells in triplicate with a range of concentrations of 10058-F4 (e.g., 0, 30,

60, 90, 120, 150 µM) and a vehicle control (DMSO).[3]

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

[3]

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an

additional 3-4 hours at 37°C.[3][8]

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.[3]

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3][8]

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and

determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing

apoptosis and necrosis following treatment with 10058-F4.[2]

Methodology:

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of

10058-F4 for 24-48 hours.[7][8]

Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and

centrifuge.[2]

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.selleckchem.com/products/10058-f4.html
https://www.selleckchem.com/products/10058-f4.html
https://www.selleckchem.com/products/10058-f4.html
https://www.selleckchem.com/products/10058-f4.html
https://www.spandidos-publications.com/10.3892/ol.2014.2277
https://www.selleckchem.com/products/10058-f4.html
https://www.selleckchem.com/products/10058-f4.html
https://www.spandidos-publications.com/10.3892/ol.2014.2277
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4160551/
https://www.spandidos-publications.com/10.3892/ol.2014.2277
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate

in the dark for 15 minutes at room temperature.[2][8]

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-),

early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin

V-/PI+).

Western Blotting for c-Myc and Target Gene Expression
This technique is used to assess the protein levels of c-Myc and its downstream targets (e.g.,

p21, p27, Bcl-2, Bax) after treatment with 10058-F4.[1][3][7]

Methodology:

Cell Lysis: Treat cells with 10058-F4 for the desired time, then lyse the cells in RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc

and other target proteins overnight at 4°C. A loading control antibody (e.g., β-actin or

GAPDH) should also be used.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.
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Densitometry Analysis: Quantify the band intensities to determine the relative protein

expression levels.

Conclusion
The c-Myc inhibitor 10058-F4 is a valuable tool for investigating the roles of c-Myc in cancer

biology. Its ability to disrupt the c-Myc-Max interaction provides a specific mechanism for

studying the downstream consequences of c-Myc inhibition. The experimental protocols

provided in this guide offer a starting point for researchers to explore the effects of this and

other c-Myc inhibitors in their own research, contributing to the ongoing efforts to develop

effective therapies targeting this critical oncoprotein.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b12375183#c-myc-inhibitor-14-cas-number-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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